Cas no 1512223-74-3 (1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine)

1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine structure
1512223-74-3 structure
商品名:1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine
CAS番号:1512223-74-3
MF:C10H12BrNO2
メガワット:258.111782073975
CID:5896241
PubChem ID:80147145

1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine 化学的及び物理的性質

名前と識別子

    • 1512223-74-3
    • AKOS018708736
    • 1-[2-(2-bromophenyl)-1,3-dioxolan-2-yl]methanamine
    • 1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine
    • インチ: 1S/C10H12BrNO2/c11-9-4-2-1-3-8(9)10(7-12)13-5-6-14-10/h1-4H,5-7,12H2
    • InChIKey: LUGGJAUVFYHHIJ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=CC=1C1(CN)OCCO1

計算された属性

  • せいみつぶんしりょう: 257.00514g/mol
  • どういたいしつりょう: 257.00514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 44.5Ų

1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D701276-1g
(2-(2-Bromophenyl)-1,3-dioxolan-2-yl)methanamine
1512223-74-3 95%
1g
$595 2024-05-23
eNovation Chemicals LLC
D701276-1g
(2-(2-Bromophenyl)-1,3-dioxolan-2-yl)methanamine
1512223-74-3 95%
1g
$595 2025-02-21
eNovation Chemicals LLC
D701276-1g
(2-(2-Bromophenyl)-1,3-dioxolan-2-yl)methanamine
1512223-74-3 95%
1g
$595 2025-03-01

1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine 関連文献

1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamineに関する追加情報

Research Brief on 1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine (CAS: 1512223-74-3)

1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine (CAS: 1512223-74-3) is a brominated dioxolane derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules. Recent studies have focused on its utility in the development of novel therapeutic agents, leveraging its reactive functional groups for further chemical modifications.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways and pharmacological potential of 1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine. The study highlighted its role as a key intermediate in the synthesis of CNS-active compounds, with particular emphasis on its ability to cross the blood-brain barrier (BBB). The bromophenyl moiety was found to enhance binding affinity to specific neuronal receptors, suggesting its potential in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

Another recent publication in ACS Chemical Biology explored the compound's application in targeted drug delivery systems. The researchers utilized 1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine as a linker molecule to conjugate anticancer drugs to nanoparticles. The bromine atom facilitated site-specific modifications, enabling controlled release of the therapeutic payload in tumor microenvironments. This approach demonstrated improved efficacy and reduced off-target effects in preclinical models of breast cancer.

Further investigations into the compound's mechanism of action revealed its potential as a modulator of protein-protein interactions (PPIs). A 2024 study in Nature Chemical Biology reported that derivatives of 1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine could disrupt critical PPIs involved in inflammatory pathways. This finding opens new avenues for the development of anti-inflammatory drugs with novel mechanisms of action.

In summary, 1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine (CAS: 1512223-74-3) represents a versatile scaffold in medicinal chemistry, with demonstrated applications in CNS drug development, targeted cancer therapy, and inflammation modulation. Ongoing research continues to explore its full potential, with several derivatives currently in preclinical evaluation. The compound's unique structural attributes and reactivity make it a promising candidate for future therapeutic innovations.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.